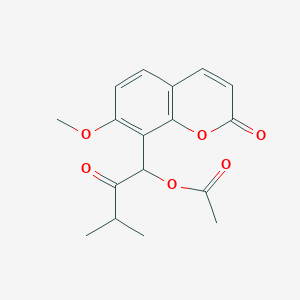
Resistoflavine
Vue d'ensemble
Description
La résistoflavine est un polycétide pentacyclique rare, en forme de bateau, isolé de plusieurs espèces de Streptomyces . Elle a la formule moléculaire C22H16O7 et une masse moléculaire de 392,36 g/mol . Ce composé présente une faible activité antibactérienne contre les bactéries Gram-positives et Gram-négatives et une activité cytotoxique puissante contre les lignées cellulaires tumorales .
Applications De Recherche Scientifique
Resistoflavine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It exhibits potent cytotoxic activity against tumor cell lines, making it a valuable compound for cancer research . Additionally, this compound has been studied for its antibacterial properties, although its activity is relatively weak compared to other antibiotics . In the field of chemistry, this compound serves as a model compound for studying the biosynthesis of polyketides .
Mécanisme D'action
Target of Action
Resistoflavine, also known as Resistoflavin, is a metabolite of the marine actinomycete S. chibaensis . It primarily targets HMO2 and HepG2 cells , which are types of human cancer cells . The compound exhibits cytotoxic activity against these cells, slowing their growth .
Mode of Action
It is known that this compound interacts with its targets (hmo2 and hepg2 cells) in a way that slows their growth and exhibits cytotoxic effects . This suggests that this compound may interfere with cellular processes essential for cell proliferation, leading to cell death.
Pharmacokinetics
It is known that this compound is soluble in dmf and dmso and is moderately soluble in methanol or ethanol . This solubility profile may influence its bioavailability and distribution within the body.
Result of Action
This compound exhibits potent cytotoxic activity against tumor cell lines in vitro . It slows the growth of these cells and is cytotoxic, with mean lethal concentrations (LC50) of 0.013 and 0.016 μg/mL for HMO2 and HepG2 cells, respectively . This suggests that this compound may have potential therapeutic applications in the treatment of certain types of cancer.
Méthodes De Préparation
La résistoflavine est généralement isolée d'espèces de Streptomyces d'origine marine . La culture de ces souches de Streptomyces implique des milieux de croissance et des conditions spécifiques. Par exemple, l'isolat de Streptomyces marin B8005 a été obtenu à partir de sédiments de la lagune de Términos dans le golfe du Mexique et a été isolé sur un milieu M3 . La souche pousse de manière optimale à environ 30 °C et peut tolérer une gamme de salinité de l'eau de mer de 0 % à 10 % .
Analyse Des Réactions Chimiques
La résistoflavine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de recherche scientifique
La résistoflavine a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Elle présente une activité cytotoxique puissante contre les lignées cellulaires tumorales, ce qui en fait un composé précieux pour la recherche sur le cancer . De plus, la résistoflavine a été étudiée pour ses propriétés antibactériennes, bien que son activité soit relativement faible par rapport à d'autres antibiotiques . Dans le domaine de la chimie, la résistoflavine sert de composé modèle pour l'étude de la biosynthèse des polycétides .
Mécanisme d'action
Le mécanisme d'action de la résistoflavine implique ses effets cytotoxiques sur les lignées cellulaires tumorales. Elle ralentit la croissance et est cytotoxique pour les cellules HMO2 et HepG2 avec des concentrations létales moyennes (CL50) de 0,013 et 0,016 μg/mL, respectivement . Les cibles moléculaires et les voies impliquées dans son mécanisme d'action sont encore à l'étude, mais il est connu qu'elle interagit avec des composants cellulaires spécifiques pour exercer ses effets .
Comparaison Avec Des Composés Similaires
La résistoflavine est similaire à d'autres polycétides tels que la résistomycine et la tétracénemycine . La résistomycine est un antibiotique apparenté à la quinone avec une activité bactéricide et vasoconstrictrice, tandis que la tétracénemycine est un autre polycétide aux propriétés antibiotiques . Comparée à ces composés, la résistoflavine est unique en raison de son activité cytotoxique spécifique contre les lignées cellulaires tumorales et de sa structure pentacyclique en forme de bateau distincte .
Composés similaires ::- Résistomycine
- Tétracénemycine
- 1-Hydroxy-1-norrésistomycine
- Éther méthylique de la résistoflavine
Propriétés
IUPAC Name |
2,12,14,17-tetrahydroxy-4,9,9-trimethylpentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1,3,5(18),7,11,13,15-heptaene-6,10,19-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O7/c1-7-4-8(23)14-17-13(7)11(26)6-12-21(2,3)20(28)16-10(25)5-9(24)15(19(14)27)18(16)22(12,17)29/h4-6,23-25,29H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXZTKQCZPGFDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C1C(=O)C=C4C3(C5=C(C2=O)C(=CC(=C5C(=O)C4(C)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952156 | |
| Record name | 3,5,7,11b-Tetrahydroxy-1,1,9-trimethyl-2H-benzo[cd]pyrene-2,6,10(1H,11bH)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29706-96-5 | |
| Record name | (-)-3,5,7,11b-Tetrahydroxy-1,1,9-trimethyl-2H-benzo[cd]pyrene-2,6,10(1H,11bH)-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29706-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Resistoflavin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029706965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,7,11b-Tetrahydroxy-1,1,9-trimethyl-2H-benzo[cd]pyrene-2,6,10(1H,11bH)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16093.png)










